
JB-1 peptide
概要
説明
Lacticaseibacillus rhamnosus JB-1 (formerly Lactobacillus rhamnosus JB-1) is a well-studied probiotic strain with demonstrated neuroactive and immunomodulatory properties. It has been shown to modulate gut-brain axis signaling, reduce anxiety- and depressive-like behaviors in rodents, and stabilize stress-related neurometabolites such as glutamate, glutathione, and taurine in the brain . JB-1’s membrane vesicles (MVs) contain immunomodulatory components like lipoteichoic acid (LTA), which are internalized by dendritic cells and intestinal epithelial cells independently of Toll-like receptor 2 (TLR2) or SIGN-R1 pathways .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of JB-1 peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.
Deprotection: The amino group of the attached amino acid is deprotected to allow for the addition of the next amino acid.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and the side-chain protecting groups are removed.
Industrial Production Methods
Industrial production of peptides like JB-1 often involves automated SPPS, which enhances efficiency and scalability. The use of microwave-assisted SPPS can further improve the yield and purity of the peptide .
化学反応の分析
Types of Reactions
The JB-1 peptide can undergo various chemical reactions, including:
Oxidation: The cysteine residues in JB-1 can form disulfide bonds, creating a cyclic structure.
Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or air oxidation can be used to form disulfide bonds.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives with protecting groups are used in SPPS to introduce specific residues.
Major Products
Oxidation: Formation of the cyclic this compound with disulfide bonds.
Reduction: Linear this compound with free thiol groups.
Substitution: JB-1 analogs with modified amino acid sequences.
科学的研究の応用
Therapeutic Applications
1.1 Retinal Health
JB-1 peptide has shown promising results in normalizing retinal abnormalities associated with hyperoxia/hypoxia (H/H) cycling in rat models. In a study, systemic administration of JB-1 resulted in significant improvements in retinal vasculature and reduced pathologies linked to H/H cycling. Specifically, the JB1x3 variant was more effective than JB1x7, leading to increased levels of soluble VEGFR-1 (sVEGFR-1) and decreased vascular endothelial growth factor (VEGF) levels in the retina .
Table 1: Effects of JB-1 on Retinal Parameters
Parameter | JB1x3 Treatment | JB1x7 Treatment | Control (Saline) |
---|---|---|---|
Body Weight at P14 | Increased | Decreased | Baseline |
Linear Growth at P14 | Increased | Decreased | Baseline |
sVEGFR-1 Levels (P14) | Increased | Decreased | Low |
VEGF Levels (P14) | Decreased | Increased | High |
1.2 Metabolic Disorders
The this compound's role extends to metabolic regulation, particularly in the context of obesity and diabetes. Research indicates that it may modulate insulin sensitivity and glucose metabolism, which are critical factors in managing type 2 diabetes. The peptide's interaction with IGF pathways suggests potential benefits in enhancing metabolic responses and reducing complications associated with insulin resistance .
Research Applications
2.1 Peptide Drug Discovery
JB-1 serves as a valuable tool in peptide drug discovery, particularly through methodologies like phage display. This technique allows for high-throughput identification of peptide ligands that can be optimized for therapeutic use. The versatility of JB-1 facilitates its incorporation into various drug discovery platforms aimed at developing new therapeutics targeting specific diseases .
Case Study: Phage Display Utilization
In a study utilizing phage display technology, researchers successfully identified potent analogs of JB-1 that demonstrated enhanced binding affinity to target receptors involved in metabolic pathways. This approach underscores the potential of synthetic peptides like JB-1 in advancing drug development processes.
作用機序
The JB-1 peptide exerts its effects by inhibiting the binding of IGF-1 to its receptor. This inhibition disrupts the IGF-1 signaling pathway, which is involved in cell growth, differentiation, and survival. The peptide binds to the IGF-1 receptor, preventing IGF-1 from activating downstream signaling cascades such as the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway .
類似化合物との比較
Comparison with Similar Compounds/Strains
Table 1: Comparative Analysis of JB-1 and Related Probiotic Strains/Compounds
Key Research Findings
JB-1 vs. LR6475 :
- JB-1 suppresses interferon-α/γ and inflammatory pathways, while LR6475 upregulates MHCII and antigen presentation genes (e.g., H2-Aa, CD79a/b) .
- Unlike LR6475, JB-1 stabilizes brain metabolites (glutamate, glutathione) during chronic stress, linking its metabolic effects to behavioral resilience .
JB-1 vs. SSRIs: Both JB-1 and SSRIs (e.g., fluoxetine) reduce anxiety/depressive behaviors, but JB-1 uniquely modulates gut microbiota composition and prevents stress-induced dysbiosis . SSRIs broadly suppress immune activity (e.g., dendritic cell function), whereas JB-1 enhances regulatory T cells without global immunosuppression .
JB-1 vs. Other Probiotics :
- JB-1’s MVs are distinct in their LTA content and rapid internalization by immune cells, contrasting with Bifidobacterium or Lactobacillus acidophilus MVs, which rely on TLR2 .
生物活性
The JB-1 peptide, an analog of Insulin-like Growth Factor I (IGF-I), has been studied for its biological activity and therapeutic potential, particularly in the context of retinal health and cancer treatment. This article synthesizes findings from various studies, highlighting the peptide's mechanisms of action, effects on growth factors, and potential applications.
Overview of this compound
JB-1 is a cyclic peptide with the sequence CYAAPLKPAKSC, known for its ability to mimic certain actions of IGF-I. It has been investigated primarily for its role in promoting vascular health and regulating angiogenesis, particularly in retinal tissues subjected to hypoxic conditions.
1. Angiogenic Modulation
JB-1 influences angiogenesis through modulation of vascular endothelial growth factor (VEGF) and soluble VEGFR-1 levels. In studies involving rat models, JB-1 administration led to significant changes in these growth factors:
- VEGF Levels : JB-1 treatment resulted in decreased serum VEGF levels at postnatal day 14 (P14) compared to saline controls. However, at P21, a rebound increase in VEGF was observed with JB-1x7 treatment under hypoxic conditions .
- sVEGFR-1 Levels : The peptide increased serum sVEGFR-1 levels at P14 and sustained these levels at P21, indicating a potential protective mechanism against retinal pathologies induced by hypoxia .
2. Influence on IGF Levels
JB-1 also affects IGF levels in both serum and ocular compartments:
- Serum IGF-I : JB-1 treatments (both JB1x3 and JB1x7) resulted in lower serum IGF-I levels in hypoxic conditions compared to saline-treated groups. This suggests a complex interaction where JB-1 may modulate IGF signaling pathways .
Case Studies and Experimental Data
A series of experiments were conducted to evaluate the effects of JB-1 on retinal health during hypoxia/reoxygenation cycles:
Parameter | JB-1 Treatment | Control (Saline) | Outcome |
---|---|---|---|
Body Weight (P14) | Increased | Decreased | JB-1x3 improved growth under stress |
Serum VEGF (P14) | Decreased | Increased | Suggests anti-angiogenic effect |
sVEGFR-1 (P14) | Increased | Decreased | Indicates protective role against hypoxia |
Retinal Pathology | Reduced | Enhanced | JB-1 treatment normalized retinal abnormalities |
Clinical Implications
The findings suggest that JB-1 may have therapeutic potential for conditions associated with retinal damage due to hypoxia, such as retinopathy of prematurity. By modulating key angiogenic factors, JB-1 could help restore normal vascular function and mitigate damage.
Cancer Treatment Potential
JB-1's immunomodulatory properties have also been explored in cancer therapy contexts. Research indicates that peptides similar to JB-1 can stimulate T-cell responses against overexpressed tumor antigens, suggesting potential applications in immunotherapy for cancers like nasopharyngeal carcinoma (NPC) .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing the purity and structural integrity of JB-1 peptide in preclinical studies?
- Methodological Guidance : Use high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to assess purity and confirm molecular weight. For novel peptides, include nuclear magnetic resonance (NMR) to verify structural identity. Ensure batch-specific documentation of salt content (e.g., TFA removal <1% for cell assays) to minimize variability . For reproducibility, cross-reference synthesis protocols with literature and provide raw data in supplementary materials .
Q. How can researchers ensure batch-to-batch consistency in this compound synthesis for experimental reproducibility?
- Methodological Guidance : Request peptide content analysis (e.g., amino acid composition) and solubility profiles from synthesis providers. For sensitive assays, include additional quality control (QC) metrics, such as endotoxin levels and residual solvent quantification, at an extra cost. Document batch-specific variations in supplementary files and statistically adjust for these in data analysis .
Q. What minimal experimental details should be included in publications to enable replication of this compound studies?
- Methodological Guidance : Describe synthesis protocols (e.g., solid-phase vs. recombinant methods), purification steps (e.g., HPLC gradients), and storage conditions (e.g., lyophilization buffers). For in vivo studies, specify dosage, administration routes, and ethical approval statements. Limit main text to critical data; provide full characterization (e.g., NMR spectra, HPLC traces) in supplementary materials .
Q. How should researchers select appropriate biological assays to evaluate this compound activity?
- Methodological Guidance : Align assays with the peptide’s hypothesized mechanism (e.g., receptor binding, enzyme inhibition). Use dose-response curves to establish EC50/IC50 values and include positive/negative controls. Validate findings across multiple assay types (e.g., in vitro binding assays followed by in vivo behavioral tests) to confirm specificity .
Advanced Research Questions
Q. What statistical approaches are optimal for analyzing dose-response relationships and variability in this compound studies?
- Methodological Guidance : Use nonlinear regression models (e.g., log-dose vs. response) with bootstrapping to estimate confidence intervals. Account for technical and biological replicates separately in ANOVA designs. For high variability, apply Bayesian hierarchical models to quantify uncertainty from batch effects or assay sensitivity .
Q. How can researchers resolve contradictory findings in this compound studies, such as divergent biological activity across models?
- Methodological Guidance : Conduct meta-analyses to identify confounding factors (e.g., differences in peptide solubility, animal strains). Replicate experiments under standardized conditions (e.g., identical buffers, administration timing). Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to validate binding kinetics independently .
Q. What strategies mitigate the impact of impurities or degradation products in long-term this compound studies?
- Methodological Guidance : Perform stability tests under experimental conditions (e.g., temperature, pH) using accelerated degradation protocols. Monitor degradation via HPLC-MS and quantify bioactive vs. inactive forms. For in vivo work, include stability data in plasma or tissue homogenates in supplementary materials .
Q. How should researchers design studies to investigate the immunomodulatory effects of this compound while controlling for host-microbiome interactions?
- Methodological Guidance : Use germ-free animal models or antibiotic-treated cohorts to isolate direct peptide effects. Include flow cytometry for immune cell profiling (e.g., Treg populations) and cytokine multiplex assays. Reference methodologies from analogous studies (e.g., probiotic research) to ensure comparability .
Q. What ethical and reporting standards are critical for this compound research involving animal models?
- Methodological Guidance : Obtain institutional ethics approval and declare compliance with ARRIVE guidelines. Report sample size calculations, randomization methods, and blinding protocols. For behavioral assays, justify humane endpoints and analgesic use in the methods section .
Q. How can researchers leverage multi-omics approaches to elucidate this compound’s mechanism of action?
- Methodological Guidance : Integrate transcriptomics (e.g., RNA-seq) with proteomics (e.g., LC-MS/MS) to identify downstream targets. Use pathway enrichment analysis (e.g., KEGG, GO) to prioritize signaling networks. Validate findings with CRISPR/Cas9 knockouts or pharmacological inhibitors .
Q. Data Interpretation and Reporting
Q. What frameworks are recommended for reconciling discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodological Guidance : Apply physiologically based pharmacokinetic (PBPK) modeling to predict in vivo absorption and tissue distribution. Compare in vitro IC50 values with achievable plasma concentrations in vivo. Use positron emission tomography (PET) imaging to track peptide biodistribution .
Q. How should researchers address publication bias when synthesizing evidence from this compound studies?
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(7-hydroxy-3,8-dithiatricyclo[5.1.0.02,4]oct-5-en-4-yl)propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]amino]-3-oxopropanoyl]amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H88N14O15S2/c1-27(2)24-35(65-50(79)39-17-12-22-68(39)51(80)31(6)61-43(72)29(4)59-47(76)36(66-42(71)28(3)58)25-54-18-19-55(84)41(86-55)40(54)85-54)46(75)64-34(15-9-11-21-57)52(81)69-23-13-16-38(69)49(78)60-30(5)44(73)63-33(14-8-10-20-56)45(74)67-37(26-70)48(77)62-32(7)53(82)83/h18-19,26-41,84H,8-17,20-25,56-58H2,1-7H3,(H,59,76)(H,60,78)(H,61,72)(H,62,77)(H,63,73)(H,64,75)(H,65,79)(H,66,71)(H,67,74)(H,82,83)/t28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40?,41?,54?,55?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDBKYUARDUIEM-KTQAENQISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C=O)C(=O)NC(C)C(=O)O)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)C(CC34C=CC5(C(C3S4)S5)O)NC(=O)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC12C=CC3(C(C1S2)S3)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N5CCC[C@H]5C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C=O)C(=O)N[C@@H](C)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H88N14O15S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1249.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147819-32-7 | |
Record name | H 1356 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147819327 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。